molecular formula C25H19Cl2NO3S2 B11669534 (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669534
M. Wt: 516.5 g/mol
InChI Key: DCNZDVKSLULVGO-YDZHTSKRSA-N
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Description

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a dichlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenylmethoxybenzaldehyde with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-OXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features, such as the presence of both a thiazolidinone ring and a dichlorophenylmethoxy group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H19Cl2NO3S2

Molecular Weight

516.5 g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H19Cl2NO3S2/c1-2-30-22-12-16(8-11-21(22)31-15-17-9-10-18(26)14-20(17)27)13-23-24(29)28(25(32)33-23)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3/b23-13+

InChI Key

DCNZDVKSLULVGO-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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